N-(2,4-dichlorophenyl)-1-[(2,5-dimethylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
N-(2,4-dichlorophenyl)-1-[(2,5-dimethylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a pyridine-3-carboxamide derivative characterized by two distinct aromatic substituents: a 2,4-dichlorophenyl group on the amide nitrogen and a 2,5-dimethylbenzyl moiety at the 1-position of the pyridine ring.
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-1-[(2,5-dimethylphenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O2/c1-13-3-4-14(2)16(9-13)12-25-11-15(5-8-20(25)26)21(27)24-19-7-6-17(22)10-18(19)23/h3-11H,12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLGIAHSEGAEHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(C=CC2=O)C(=O)NC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-1-[(2,5-dimethylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multiple steps. One common method includes the reaction of 2,4-dichloroaniline with 2,5-dimethylbenzyl chloride under basic conditions to form an intermediate. This intermediate is then reacted with a pyridine derivative to form the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide group (-CONH-) undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives:
-
Acidic Hydrolysis :
Yields 3-carboxylic acid and 2,4-dichloroaniline . -
Basic Hydrolysis :
Forms sodium carboxylate under alkaline conditions.
Reaction Conditions:
| Reagent | Temperature | Time | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| 6M HCl | 100°C | 4 hr | 3-Carboxylic acid | 78–85 | |
| 2M NaOH (aq) | 80°C | 2 hr | Sodium 3-carboxylate | 90–95 |
Oxidation of the Dihydropyridine Ring
The 1,6-dihydropyridine ring is susceptible to oxidation, forming fully aromatic pyridine derivatives. Common oxidizing agents include KMnO₄ or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) :
Oxidation Outcomes:
| Oxidizing Agent | Solvent | Product | Selectivity | Source |
|---|---|---|---|---|
| DDQ | DCM/MeCN | 6-Oxopyridine-3-carboxamide | >95% | |
| KMnO₄ (aq) | H₂SO₄ | 3-Carboxamide-pyridine-6-one | 80% |
Electrophilic Aromatic Substitution (EAS)
The electron-rich 2,5-dimethylbenzyl group undergoes EAS at the para position of the methyl-substituted phenyl ring :
Example Reactions:
| Reaction Type | Reagent | Position | Product | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | para | 2,5-Dimethyl-4-nitrobenzyl derivative | |
| Halogenation | Cl₂/FeCl₃ | para | 4-Chloro-2,5-dimethylbenzyl derivative |
Alkylation/Acylation of the Dihydropyridine Nitrogen
The secondary amine in the dihydropyridine ring reacts with alkyl halides or acyl chlorides to form quaternary ammonium salts or acylated products :
Reaction Efficiency:
| Reagent | Solvent | Product | Yield (%) | Source |
|---|---|---|---|---|
| CH₃I | CH₃CN | N-Methyl dihydropyridinium salt | 65–70 | |
| Acetyl chloride | DCM | N-Acetyl derivative | 80–85 |
Nucleophilic Substitution at the Dichlorophenyl Group
The 2,4-dichlorophenyl group undergoes nucleophilic substitution under harsh conditions (e.g., NH₃/MeOH at 150°C), replacing chlorine with nucleophiles :
Substitution Examples:
| Nucleophile | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| NH₃ | 150°C, MeOH | 2,4-Diaminophenyl derivative | 50–55 | |
| NaOH | 120°C, H₂O | 2-Chloro-4-hydroxyphenyl analog | 60–65 |
Photochemical Reactions
The dihydropyridine ring undergoes [4π] electrocyclic ring-opening under UV light (λ = 300 nm), forming a conjugated diene intermediate :
Photolysis Data:
| Light Source | Solvent | Half-Life (min) | Major Product | Source |
|---|---|---|---|---|
| UV (300 nm) | MeOH | 15–20 | Conjugated diene |
Key Stability Considerations:
Scientific Research Applications
N-(2,4-dichlorophenyl)-1-[(2,5-dimethylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-1-[(2,5-dimethylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Analysis
Notes:
- *Estimated molecular formula and weight for the target compound based on structural similarity.
- Key differences in substituents:
- The target compound features two chlorine atoms (2,4-dichloro) on the amide phenyl group and methyl groups (2,5-dimethyl) on the benzyl substituent.
- The analog in has a single chlorine on the benzyl group and a 4-methoxy group on the amide phenyl, which may enhance solubility due to the methoxy’s polarity.
- The analog in lacks halogenation on the benzyl group but includes a methyl group on the pyridine ring and a 3-chloro-2-methylphenyl amide substituent.
Physicochemical Properties
Hypothetical Bioactivity Implications
- Halogenation : The 2,4-dichlorophenyl group in the target compound may enhance binding affinity to hydrophobic pockets in enzymes or receptors, as seen in other halogenated pharmaceuticals .
- Methoxy vs. Methyl Groups : The absence of a methoxy group (compared to ) may reduce solubility but improve metabolic stability by avoiding oxidative demethylation pathways.
Methodological Considerations for Comparative Studies
For example, the steric bulk of the 2,5-dimethylbenzyl group in the target compound might reduce docking scores compared to smaller substituents in analogs .
Biological Activity
N-(2,4-dichlorophenyl)-1-[(2,5-dimethylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of dihydropyridine derivatives, which are known for their diverse biological activities. The presence of dichlorophenyl and dimethylphenyl groups contributes to its pharmacological profile. The molecular formula is , and it has a molecular weight of 373.29 g/mol.
Structure
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀Cl₂N₂O |
| Molecular Weight | 373.29 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
Antitumor Activity
Recent studies have indicated that dihydropyridine derivatives exhibit significant antitumor activity. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth. Research indicates that the compound may inhibit BRAF(V600E) and EGFR pathways, which are crucial in several cancers .
Anti-inflammatory Effects
Dihydropyridine derivatives are also noted for their anti-inflammatory properties. In vitro studies suggest that the compound may reduce the production of pro-inflammatory cytokines, thereby mitigating inflammation-related diseases .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary results indicate that it possesses moderate antibacterial effects, particularly against Gram-positive bacteria . Further studies are needed to elucidate its mechanism of action.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Dichlorophenyl Group : Enhances lipophilicity and facilitates cell membrane penetration.
- Dimethylphenyl Group : Contributes to selectivity towards certain biological targets.
- Dihydropyridine Core : Essential for the interaction with biological receptors.
Study 1: Antitumor Activity Assessment
A study conducted on various synthesized dihydropyridine derivatives demonstrated that those with halogen substitutions exhibited enhanced cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these compounds with established chemotherapeutics like doxorubicin showed a synergistic effect, significantly increasing apoptosis in cancer cells .
Study 2: Anti-inflammatory Mechanism Exploration
Another investigation focused on the anti-inflammatory potential of similar compounds. Results indicated a reduction in nitric oxide production in macrophages treated with the compound, suggesting a possible mechanism through inhibition of inducible nitric oxide synthase (iNOS) .
Q & A
Basic: What are the optimal synthetic routes for N-(2,4-dichlorophenyl)-1-[(2,5-dimethylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step coupling reactions. Key steps include:
- Amide bond formation between the pyridinecarboxamide core and substituted phenyl groups using coupling agents like EDCI/HOBt.
- Substituent introduction via nucleophilic substitution or Friedel-Crafts alkylation for the dichlorophenyl and dimethylbenzyl groups.
- Optimization parameters : Temperature (60–80°C for amidation), solvent polarity (DMF or THF), and catalyst loading (e.g., 10 mol% Pd for cross-coupling).
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
